molecular formula C24H21BrN4OS B11971490 N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11971490
M. Wt: 493.4 g/mol
InChI Key: UKGXAAHKVVZRDZ-VULFUBBASA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that features a benzimidazole core, a bromophenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol with 3-bromobenzaldehyde in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to form the intermediate compound, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, while the hydrazide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and binding affinity. The presence of the 3-bromophenyl group, in particular, may enhance its biological activity compared to other derivatives.

Properties

Molecular Formula

C24H21BrN4OS

Molecular Weight

493.4 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H21BrN4OS/c1-17-9-11-18(12-10-17)15-29-22-8-3-2-7-21(22)27-24(29)31-16-23(30)28-26-14-19-5-4-6-20(25)13-19/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+

InChI Key

UKGXAAHKVVZRDZ-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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